Propionanilide, 2'-chloro-3-(diethylamino)-5'-ethyl-
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Overview
Description
Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a propionanilide core substituted with a chloro group at the 2’ position, a diethylamino group at the 3’ position, and an ethyl group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated to form the propionanilide core.
Substitution: The chloro, diethylamino, and ethyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propionanilide: The parent compound without the chloro, diethylamino, and ethyl substitutions.
2-Chloroaniline: A simpler compound with only the chloro substitution.
Diethylaminopropionanilide: A related compound with the diethylamino group but lacking other substitutions.
Uniqueness
Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92724-89-5 |
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Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
N-(2-chloro-5-ethylphenyl)-3-(diethylamino)propanamide |
InChI |
InChI=1S/C15H23ClN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19) |
InChI Key |
MLPBUKRGAJGHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)Cl)NC(=O)CCN(CC)CC |
Origin of Product |
United States |
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